Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar piperidine derivatives involves multi-step chemical processes that include acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, is synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution, with an optimized synthetic method yielding a total of 20.2% over three steps (Wang et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives have been determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These structures exhibit considerable conformational flexibility, allowing them to form an extended network of hydrogen bonds, which plays a crucial role in the formation of noncentrosymmetric and polysystem crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions that underscore their chemical properties. For instance, the synthesis of (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized via a one-pot three-component reaction, illustrates the compound's ability to form H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions, showcasing the molecule's reactive nature and propensity for forming stable intermolecular associations (Khan et al., 2013).
Scientific Research Applications
Impurity Identification in Repaglinide
In the pharmaceutical industry, identifying and characterizing impurities in drug substances is crucial for quality control. A study on Repaglinide, an anti-diabetic drug, revealed seven novel impurities isolated using preparative high-performance liquid chromatography. The structural characterization of these impurities, including their synthesis and formation mechanisms, contributes to the broader understanding of pharmaceutical compound stability and purity (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).
Radiolabeled Antagonists for Neurotransmission Studies
The development of radiolabeled antagonists, such as [18F]p-MPPF, provides significant insights into neurotransmission, particularly in studying 5-HT1A receptors using positron emission tomography (PET). This research encompasses chemistry, radiochemistry, animal studies, and human trials, offering a comprehensive view of serotonergic neurotransmission and its implications for understanding various neurological and psychiatric conditions (Plenevaux et al., 2000).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are involved in a wide range of biochemical pathways due to their presence in many classes of pharmaceuticals .
Result of Action
Similar compounds have been evaluated for anti-inflammatory activity .
properties
IUPAC Name |
phenyl 4-[[(2-ethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-27-20-11-7-6-10-19(20)21(25)23-16-17-12-14-24(15-13-17)22(26)28-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZMRYHINVQJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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